molecular formula C16H12OS B14624945 1-Benzothiepin-5(2H)-one, 4-phenyl- CAS No. 58665-27-3

1-Benzothiepin-5(2H)-one, 4-phenyl-

Cat. No.: B14624945
CAS No.: 58665-27-3
M. Wt: 252.3 g/mol
InChI Key: IKBXBAJKIAWXDF-UHFFFAOYSA-N
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Description

1-Benzothiepin-5(2H)-one, 4-phenyl- is a heterocyclic compound that features a benzothiepin ring system fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiepin-5(2H)-one, 4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiol with a suitable ketone under acidic or basic conditions to form the benzothiepin ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiepin-5(2H)-one, 4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzothiepin-5(2H)-one, 4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiepin-5(2H)-one, 4-phenyl- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 1-Benzothiepin-5(2H)-one, 4-methyl-
  • 1-Benzothiepin-5(2H)-one, 4-ethyl-
  • 1-Benzothiepin-5(2H)-one, 4-propyl-

Comparison: 1-Benzothiepin-5(2H)-one, 4-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the phenyl-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

58665-27-3

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

4-phenyl-2H-1-benzothiepin-5-one

InChI

InChI=1S/C16H12OS/c17-16-13(12-6-2-1-3-7-12)10-11-18-15-9-5-4-8-14(15)16/h1-10H,11H2

InChI Key

IKBXBAJKIAWXDF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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